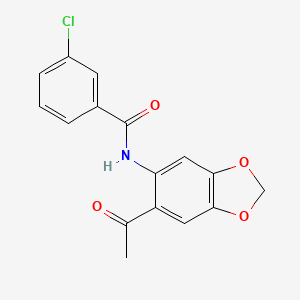

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield products with significant biological activity. In the case of the compound 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, the synthesis was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting product was characterized using various spectroscopic techniques, confirming the successful synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compound was elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The presence of intermolecular interactions such as N-H...O, N-H...N, C-H...O, and C-H...π interactions was noted, which contribute to the molecular packing within the crystal .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving the title compound, the synthesis process itself involves the formation of an amide bond, which is a fundamental chemical reaction in organic synthesis. The reactivity of the compound can be inferred from its functional groups, such as the amide linkage and the indole moiety, which are known to participate in various biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like the one synthesized are closely related to their molecular structure. The compound's crystalline nature and the strength of its molecular packing can be assessed through Hirshfeld surface analysis. Additionally, Density Functional Theory (DFT) calculations were performed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are indicative of the compound's electronic properties and reactivity .

In the context of related compounds, the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides were reported. These compounds exhibited varying degrees of molecular order and disorder, and their structures were confirmed by intramolecular N-H...O hydrogen bonding and different types of intermolecular interactions, such as C-H...O and C-H...π hydrogen bonds. These interactions influence the molecular conformations and the dimensionality of the hydrogen bonding networks formed in the solid state .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide has been studied for its potential antitumor activity. Research indicates that related compounds have significant effects in inhibiting the in vitro growth of human tumor cells, suggesting that derivatives of this compound could be promising for cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Potential Inhibitors

This compound is an intermediate in the synthesis of various pharmacologically significant compounds. For example, it's an intermediate in the synthesis of DMP 777, an inhibitor of leukocyte elastase, highlighting its importance in medicinal chemistry (Murugan, Huang, Chien, & Liu, 2013).

Antimicrobial and Antitubercular Properties

Compounds structurally similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies provide insights into the potential use of such compounds in treating infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Synthesis of Analogues and Derivatives

The synthesis and study of various analogues and derivatives of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide are significant in discovering new pharmacologically active substances. For instance, stiripentol analogues, which have anticonvulsant properties, are synthesized from related structures (Aboul-Enein, El-Azzouny, Attia, Maklad, Amin, Abdel-Rehim, & El-Behairy, 2012).

Eigenschaften

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-9(19)12-6-14-15(22-8-21-14)7-13(12)18-16(20)10-3-2-4-11(17)5-10/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDIUSZPIIGNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)